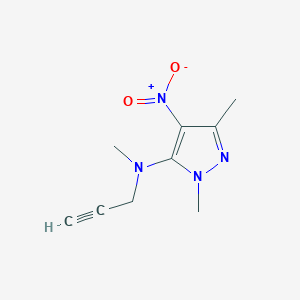
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, also known as TNP-470, is a synthetic analog of fumagillin, which is a natural antibiotic isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Mecanismo De Acción
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine inhibits angiogenesis by blocking the activity of endothelial growth factor receptors. This prevents the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. Additionally, N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine is its ability to inhibit angiogenesis, which is a key process in the growth and spread of cancer cells. However, N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has limitations in terms of its toxicity and side effects, which can limit its use in clinical settings.
Direcciones Futuras
1. Combination therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to increase its effectiveness.
2. Targeted therapy: N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied in combination with targeted therapies, such as inhibitors of specific signaling pathways, to increase its effectiveness and reduce toxicity.
3. Development of analogs: Researchers are exploring the development of analogs of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine with improved efficacy and reduced toxicity.
4. Drug delivery: Researchers are exploring new drug delivery methods for N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine, such as nanoparticles and liposomes, to improve its efficacy and reduce toxicity.
5. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine in treating various types of cancer.
Métodos De Síntesis
The synthesis of N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine involves several steps, including the reaction of 4-nitro-3-propynylpyrazole with methyl iodide, followed by the reaction with trimethylsilyl chloride and sodium hydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine.
Aplicaciones Científicas De Investigación
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine has been studied for its potential as an anti-cancer agent in various types of cancer, including prostate, breast, lung, and pancreatic cancer. It has been shown to inhibit angiogenesis by blocking the activity of endothelial growth factor receptors, which are essential for the formation of new blood vessels.
Propiedades
IUPAC Name |
N,2,5-trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-6-11(3)9-8(13(14)15)7(2)10-12(9)4/h1H,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAXRZNONHVGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N(C)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-Trimethyl-4-nitro-N-prop-2-ynylpyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)

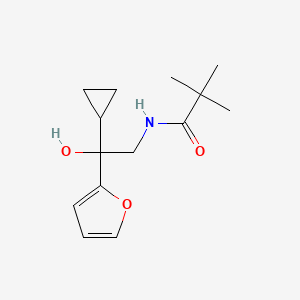
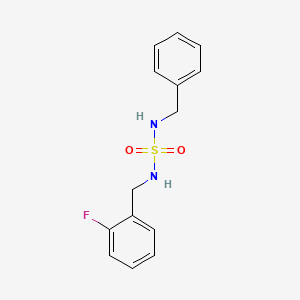
![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
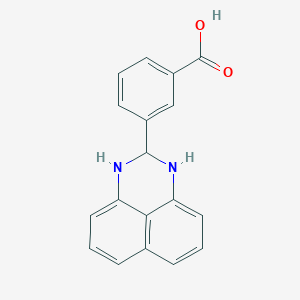
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
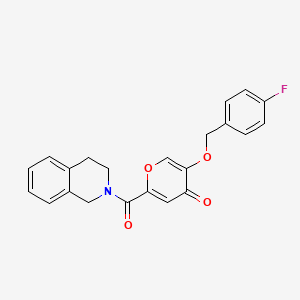


![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)


